molecular formula C8H8ClFN2O B1449187 2-Chloro-4-cyclobutoxy-5-fluoropyrimidine CAS No. 1511119-05-3

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine

Cat. No. B1449187
CAS RN: 1511119-05-3
M. Wt: 202.61 g/mol
InChI Key: APUYEPKEAQVHKI-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a heterocyclic compound that has gained attention in the field of pharmaceutical and chemical research. It is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .


Synthesis Analysis

2-Chloro-4-alkoxy- and 2,4-dialkoxy-5-fluoropyrimidines were obtained by the reaction of 2,4-dichloro-5-fluoropyrimidine with one or two equivalents of sodium alkoxide . The replacement of chlorine in I by one or two aroxy groups was carried out in an excess of the corresponding phenols by heating with the calculated amount of anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is C8H8ClFN2O and its molecular weight is 202.61 g/mol.


Chemical Reactions Analysis

The reaction of 2,4-dichloro-5-fluoropyrimidine with one or two equivalents of sodium alkoxide leads to the formation of 2-Chloro-4-alkoxy- and 2,4-dialkoxy-5-fluoropyrimidines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is 202.61 g/mol.

Scientific Research Applications

Safety and Hazards

The safety information for 2-Chloro-5-fluoropyrimidine indicates that it is classified as Acute Tox. 4 Oral - Skin Corr. 1B. Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

2-chloro-4-cyclobutyloxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUYEPKEAQVHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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